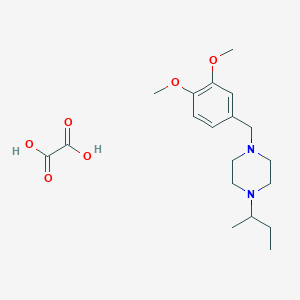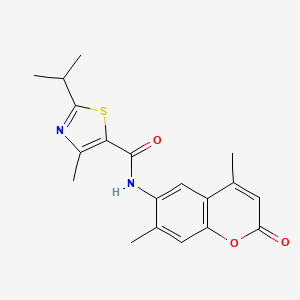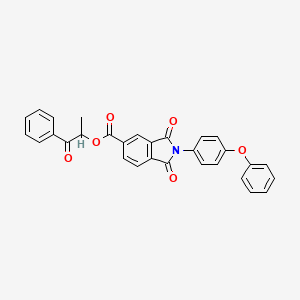
N-(2,5-dimethoxyphenyl)-3-(4-methyl-1-piperidinyl)propanamide hydrochloride
説明
N-(2,5-dimethoxyphenyl)-3-(4-methyl-1-piperidinyl)propanamide hydrochloride, commonly known as DOM, is a psychoactive drug that belongs to the phenethylamine family. It was first synthesized in the 1960s by Alexander Shulgin, a renowned chemist and pharmacologist. DOM is structurally similar to mescaline and has been found to have potent hallucinogenic effects. In recent years, there has been growing interest in the scientific research applications of DOM, particularly in the field of neuroscience.
作用機序
The exact mechanism of action of DOM is not yet fully understood, but it is believed to act primarily as a partial agonist at the 5-HT2A receptor. This receptor is known to be involved in the regulation of cortical excitability and synaptic plasticity, and its activation by DOM may lead to the induction of long-term potentiation (LTP) and other changes in neural connectivity. DOM may also interact with other neurotransmitter systems, such as dopamine and norepinephrine, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
DOM has been found to produce a wide range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature, and to induce sweating and pupil dilation. It can also cause nausea, vomiting, and diarrhea, particularly at higher doses. In addition, DOM has been found to increase the release of certain neurotransmitters, such as serotonin and dopamine, which may contribute to its psychoactive effects.
実験室実験の利点と制限
The use of DOM in scientific research has several advantages and limitations. One advantage is its potency and long duration of action, which allows for the induction of profound alterations in consciousness and neural connectivity. Another advantage is its selectivity for the 5-HT2A receptor, which allows for the study of this receptor's role in the regulation of cognition and perception. However, the use of DOM in research also has several limitations, including its potential for producing adverse effects such as nausea, vomiting, and diarrhea, which may interfere with experimental protocols. In addition, the psychoactive effects of DOM may make it difficult to blind participants to the experimental condition, which may introduce bias into the results.
将来の方向性
There are several future directions for research on DOM. One area of interest is the study of its long-term effects on neural connectivity and plasticity, and its potential for the treatment of psychiatric disorders. Another area of interest is the development of selective agonists and antagonists for the 5-HT2A receptor, which may have therapeutic potential for the treatment of disorders such as depression, anxiety, and schizophrenia. Finally, the use of advanced imaging techniques, such as functional magnetic resonance imaging (fMRI) and positron emission tomography (PET), may allow for the study of the neural correlates of DOM-induced alterations in consciousness and perception.
科学的研究の応用
DOM has been used in scientific research to study its effects on the central nervous system. It has been found to bind to serotonin receptors, particularly the 5-HT2A receptor, which is known to be involved in the regulation of mood, perception, and cognition. Studies have shown that DOM can induce profound alterations in consciousness, including changes in perception, thought, and emotion. It has also been found to produce long-lasting changes in neural connectivity and plasticity, which may have implications for the treatment of psychiatric disorders.
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3.ClH/c1-13-6-9-19(10-7-13)11-8-17(20)18-15-12-14(21-2)4-5-16(15)22-3;/h4-5,12-13H,6-11H2,1-3H3,(H,18,20);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWMUASKOJAKQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(benzoylamino)-N-{2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B3942843.png)
![2-cyclohexyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B3942847.png)
![isopropyl 2-chloro-5-{[(6-oxopiperidin-3-yl)carbonyl]amino}benzoate](/img/structure/B3942852.png)

![3-{[(5-chloro-2-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B3942873.png)

![(4-chlorobenzyl){5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B3942888.png)
![4-[4-(acetyloxy)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B3942893.png)
![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]methanamine](/img/structure/B3942899.png)
![2,4-dichloro-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3942903.png)

![N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-isopropoxybenzyl)propanamide](/img/structure/B3942935.png)